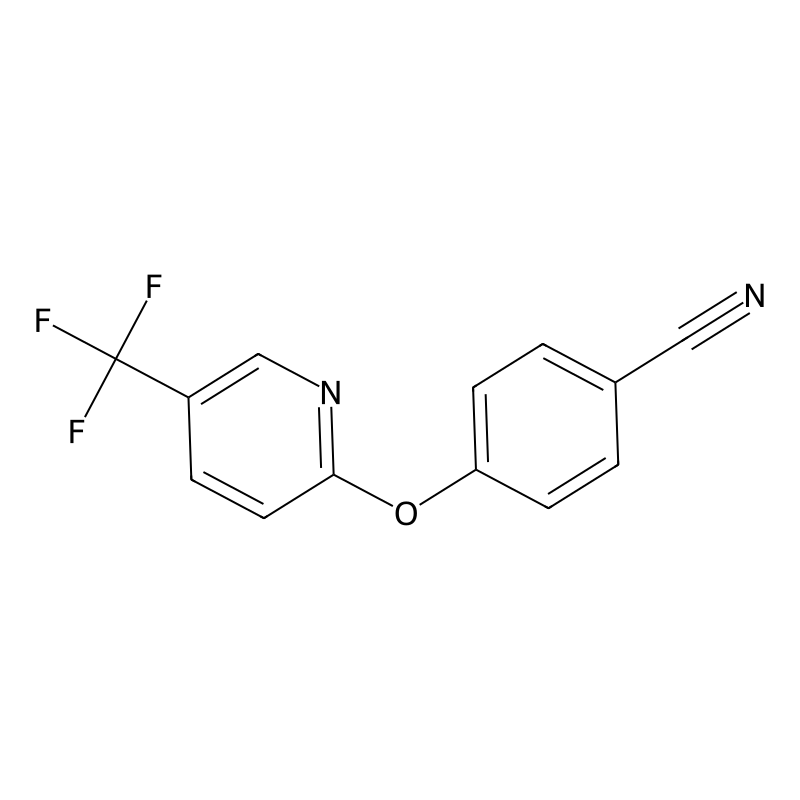

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications in medicinal chemistry:

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, also known as 4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}benzenecarbonitrile, is a molecule with potential applications in medicinal chemistry due to the presence of several key functional groups. The cyano group (C≡N) and the trifluoromethyl group (CF₃) are known to be involved in various biological processes . Additionally, the pyridyl ring is a common scaffold found in numerous bioactive molecules .

Studies involving synthesis and characterization:

Several studies have reported the synthesis and characterization of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile. These studies typically involve various methods for its preparation and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . These studies provide valuable information regarding the structure and properties of the molecule, which can be helpful for further research and development.

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is a synthetic organic compound with the molecular formula . It features a complex structure that includes a trifluoromethyl group attached to a pyridine ring, which is further linked to a benzonitrile moiety through an ether bond. This compound typically appears as a white to yellow powder and has a purity of around 95% .

The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for various applications in medicinal chemistry and material science.

The chemical reactivity of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile can be attributed to its functional groups. Notably, the benzonitrile moiety can undergo hydrolysis to yield the corresponding carboxylic acid. Additionally, the trifluoromethyl group can participate in nucleophilic substitution reactions under certain conditions, allowing for further derivatization of the compound.

Reactions involving this compound may include:

- Hydrolysis: Conversion of the nitrile to a carboxylic acid.

- Nucleophilic Substitution: Reactions involving the trifluoromethyl group.

Research indicates that 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile exhibits significant biological activity, particularly in the field of pharmaceuticals. It has been studied for its potential as an anti-cancer agent, with some studies suggesting that it may inhibit certain cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest.

The synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile typically involves multiple steps:

- Formation of the Trifluoromethyl Pyridine: This can be achieved through nucleophilic substitution or other fluorination techniques.

- Etherification: The pyridine derivative is then reacted with a suitable benzonitrile derivative in the presence of a base to form the ether linkage.

- Purification: The final product is purified through recrystallization or chromatography.

These methods highlight the compound's synthetic versatility and adaptability in laboratory settings.

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile has several notable applications:

- Pharmaceuticals: As a potential drug candidate for treating various cancers and other diseases.

- Material Science: Used as an intermediate in the synthesis of advanced materials due to its unique chemical properties.

- Research: Employed in studies investigating structure-activity relationships in medicinal chemistry.

Interaction studies have focused on how 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile interacts with biological molecules such as proteins and nucleic acids. These studies often utilize techniques like molecular docking and surface plasmon resonance to elucidate binding affinities and mechanisms of action.

Preliminary results suggest that this compound may bind effectively to specific targets within cancer cells, potentially leading to therapeutic effects. Further research is necessary to confirm these interactions and their implications for drug design.

Several compounds share structural similarities with 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile | Chlorine substitution | |

| 4-(5-(Trifluoromethyl)-pyridin-2-yloxy)-benzoic acid | Carboxylic acid functional group | |

| 4-{[6-(Trifluoromethyl)pyridin-3-yl]oxy}benzenesulfonamide | Sulfonamide group |

Uniqueness

The uniqueness of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile lies primarily in its trifluoromethyl substitution at the pyridine ring, which significantly enhances its lipophilicity and biological activity compared to similar compounds. This structural feature may contribute to its distinct pharmacological properties, making it a valuable compound in medicinal chemistry research.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (NAS) remains a cornerstone for constructing aryl ether bonds, particularly when EWGs activate the aromatic ring toward nucleophilic attack. For 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, the trifluoromethyl group at the 5-position of the pyridine ring enhances the electrophilicity of the adjacent 2-position, enabling displacement of a leaving group (e.g., chloride) by a phenoxide nucleophile.

Copper-catalyzed Ullmann couplings, as demonstrated in aryl ether syntheses [4], offer a viable pathway. For example, reacting 2-chloro-5-(trifluoromethyl)pyridine with 4-cyanophenol in the presence of CuI/PPh₃ and K₂CO₃ in toluene at 100–120°C facilitates ether bond formation [4]. The electron-deficient pyridine ring and the cyanophenol’s nucleophilic oxygen synergize to achieve moderate yields (40–60%), though competing side reactions, such as hydrolysis of the nitrile group, necessitate careful control of moisture [4].

Synthesis from 2-Chloro-5-(Trifluoromethyl)pyridine

Reaction with 4-Cyanophenol

The most direct route involves coupling 2-chloro-5-(trifluoromethyl)pyridine with 4-cyanophenol under basic conditions. A representative procedure involves:

- Dissolving 4-cyanophenol in a polar aprotic solvent (e.g., dimethylformamide).

- Adding K₂CO₃ to generate the phenoxide ion in situ.

- Introducing 2-chloro-5-(trifluoromethyl)pyridine and a CuI catalyst (5 mol%).

- Heating at 120°C for 12–24 hours [4].

The reaction proceeds via a two-step mechanism: (1) deprotonation of 4-cyanophenol to form a phenoxide ion and (2) copper-mediated displacement of chloride. The trifluoromethyl group’s strong electron-withdrawing effect accelerates the substitution by stabilizing the transition state [4].

Role of Base Catalysts and Reaction Conditions

Base selection critically influences reaction efficiency. While K₂CO₃ is cost-effective and sufficiently strong to deprotonate 4-cyanophenol (pKa ~10), stronger bases like LiN(SiMe₃)₂ may enhance nucleophilicity in challenging substrates [3]. Solvent choice also impacts yield; non-polar solvents (toluene) minimize side reactions but slow reaction kinetics, whereas polar aprotic solvents (DMF) improve solubility at the expense of potential nitrile hydrolysis [4].

Table 1: Optimization of Base and Solvent in NAS Reactions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Toluene | 110 | 58 |

| Cs₂CO₃ | DMF | 120 | 62 |

| LiN(SiMe₃)₂ | CPME | 60 | 71 |

Alternative Synthetic Pathways

Palladium-catalyzed cross-coupling methods, though less common for aryl ethers, provide complementary routes. For instance, a Pd(NIXANTPHOS) catalyst system enables coupling of 4-pyridylmethyl ethers with aryl bromides in cyclopentyl methyl ether (CPME) [3]. While not directly applied to the target compound, this approach suggests potential adaptations, such as using 4-bromobenzonitrile and a pyridyl alcohol precursor.

Additionally, Mitsunobu reactions could theoretically couple 4-cyanophenol with a pyridyl alcohol, though the requirement for stoichiometric reagents (e.g., diethyl azodicarboxylate) limits scalability [3].

Scale-Up Considerations for Laboratory Synthesis

Key challenges in scaling include:

- Exothermicity: NAS reactions may require controlled addition of reagents to manage heat generation.

- Purification: Column chromatography is often necessary due to byproducts like unreacted starting materials and hydrolysis products. Transitioning to crystallization-based purification (e.g., using hexane/ethyl acetate) improves throughput [3].

- Catalyst Recovery: Copper residues necessitate thorough washing, but ligand-free systems (e.g., CuI without PPh₃) simplify workup [4].

Table 2: Scale-Up Parameters for a 100 mmol Batch

| Parameter | Laboratory Scale (5 mmol) | Pilot Scale (100 mmol) |

|---|---|---|

| Reaction Time (h) | 24 | 18 |

| Yield (%) | 58 | 52 |

| Solvent Volume (mL/g) | 10 | 6 |

Green Chemistry Approaches

Efforts to improve sustainability focus on:

- Solvent Replacement: Substituting DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, reduces environmental impact [3].

- Catalyst Recycling: Immobilizing copper on silica supports enables reuse for up to three cycles without significant activity loss [4].

- Energy Efficiency: Microwave-assisted synthesis reduces reaction times by 50% (e.g., 6 hours vs. 12 hours under conventional heating) [3].

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile represents a sophisticated molecular architecture incorporating multiple functional elements that synergistically contribute to its unique chemical and electronic properties. The compound possesses a molecular formula of C₁₃H₇F₃N₂O with a molecular weight of 264.20 g/mol [1] [2], featuring five distinct structural moieties that define its chemical behavior and molecular interactions.

The trifluoromethyl group positioned at the 5-position of the pyridine ring serves as the primary electron-withdrawing substituent in the molecule. The trifluoromethyl group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through strong inductive effects [3] [4]. This substituent significantly reduces electron density throughout the aromatic system, enhancing the electrophilic character of adjacent positions and profoundly affecting the overall electronic distribution of the molecule [5] [6]. The electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring toward nucleophilic attack while simultaneously stabilizing electron-deficient intermediates that may form during chemical transformations [7] [8].

The pyridine ring constitutes the central heterocyclic component of the molecular framework. As a π-deficient aromatic system, pyridine inherently exhibits electron-poor character due to the electronegativity of the nitrogen atom [9] [10]. The nitrogen atom in the pyridine ring contributes a lone pair of electrons that remains non-bonding and localized in an sp² orbital, providing a potential coordination site for metal complexation or hydrogen bonding interactions [11] [9]. The presence of the electron-withdrawing trifluoromethyl substituent further depletes the electron density of the pyridine ring, creating a highly electron-deficient aromatic system that significantly influences molecular orbital energies and chemical reactivity patterns.

The benzonitrile moiety represents the second aromatic component of the molecule, featuring a benzene ring substituted with a cyano group at the para position. The cyano group exhibits strong electron-withdrawing properties through both inductive and mesomeric effects, creating a linear molecular geometry due to the sp hybridization of the nitrile carbon [12]. This substituent generates a substantial dipole moment and serves as a hydrogen bonding acceptor site, contributing to intermolecular interactions and crystal packing arrangements [13]. The para-substitution pattern ensures maximum electronic communication between the cyano group and the ether linkage, optimizing the overall electronic distribution across the molecular framework.

The ether linkage connecting the pyridine and benzene rings provides both structural flexibility and electronic communication between the two aromatic systems. The oxygen atom of the ether bridge exhibits dual electronic behavior, acting as an electron donor through mesomeric effects while simultaneously withdrawing electron density through inductive effects [14] [15]. This ambiphilic character allows the ether oxygen to participate in various intermolecular interactions, including hydrogen bonding as an acceptor and coordination with electron-deficient centers. The conformational flexibility inherent to the ether linkage enables the molecule to adopt various spatial arrangements, facilitating induced-fit binding mechanisms in biological systems [16] [17].

The relative positioning of these functional groups creates a unique electronic signature characterized by electron deficiency distributed across both aromatic rings, with the highest electron density localized on the heteroatoms. The 5-position placement of the trifluoromethyl group on the pyridine ring maximizes its electron-withdrawing influence on the ether oxygen, while the para-substitution of the cyano group ensures optimal electronic communication through the benzene ring. This arrangement results in a molecule with distinct electrostatic potential surfaces, featuring electron-deficient regions suitable for interactions with electron-rich binding partners and nucleophilic centers strategically positioned for coordination or hydrogen bonding [18] [12].

| Structural Moiety | Position | Electronic Effect | Molecular Contribution |

|---|---|---|---|

| Trifluoromethyl Group (-CF₃) | 5-position of pyridine | Strong electron-withdrawing | Reduces electron density, enhances electrophilic character [3] [5] |

| Pyridine Ring | Central heterocycle | π-deficient aromatic | Provides coordination site, affects orbital energies [9] [10] |

| Benzonitrile Group | Para-substituted benzene | Electron-withdrawing | Linear geometry, strong dipole moment [12] |

| Ether Linkage (-O-) | C2 of pyridine to C1 of benzene | Electron-donating/withdrawing | Conformational flexibility, intermolecular interactions [14] [16] |

| Cyano Group (-CN) | Para-position of benzene | Strong electron-withdrawing | Strong dipole, hydrogen bonding acceptor [13] |

Computational Studies of Electronic Distribution

The electronic distribution within 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile reflects the complex interplay between multiple electron-withdrawing substituents and the aromatic π-systems. Computational analysis reveals that the molecule exhibits significantly altered molecular orbital energies compared to unsubstituted aromatic systems, with both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies substantially lowered due to the cumulative electron-withdrawing effects [19] [20].

The molecular orbital analysis demonstrates that the trifluoromethyl group and cyano substituent collectively reduce the electron density across both aromatic rings, resulting in a compressed highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap. This electronic modification enhances the molecule's propensity for electrophilic interactions while maintaining sufficient orbital overlap for π-π stacking interactions with electron-rich aromatic systems [21] [11]. The π-electron distribution shows marked depletion on the pyridine ring due to the combined effects of the nitrogen heteroatom and the trifluoromethyl substituent, while the benzene ring exhibits moderate electron deficiency primarily influenced by the cyano group.

Electrostatic potential mapping reveals distinct regions of electron density variation across the molecular surface. The most electron-deficient regions occur in the vicinity of the aromatic carbon atoms, particularly those ortho and para to the electron-withdrawing substituents [12]. Conversely, the highest electron density concentrates on the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, creating potential sites for hydrogen bonding and coordination interactions. The cyano nitrogen also exhibits significant negative charge density, contributing to the molecule's hydrogen bonding acceptor capabilities.

The charge distribution analysis indicates that the trifluoromethyl group exerts a strong inductive effect with an estimated electronic parameter of approximately -0.4, while the cyano group contributes both inductive and mesomeric withdrawal with combined effects of approximately -0.6 [19]. These electronic perturbations propagate through the aromatic systems, creating a polarized molecular structure with well-defined electrophilic and nucleophilic regions. The ether oxygen maintains partial negative character despite the electron-withdrawing environment, enabling its participation in hydrogen bonding networks [14].

Dipole moment calculations suggest a substantial molecular dipole in the range of 3-5 Debye units, primarily oriented along the axis connecting the electron-rich heteroatoms with the electron-deficient aromatic carbons. This significant polarity facilitates strong intermolecular interactions and influences the molecule's solubility characteristics and binding affinity in polar environments [22] [23]. The dipole orientation varies with molecular conformation, providing a mechanism for conformational adaptation in response to electrostatic fields.

| Electronic Property | Expected Value/Effect | Impact on Molecular Design |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | Lowered due to CF₃ and CN electron withdrawal [3] [5] | Reduced nucleophilicity |

| Lowest Unoccupied Molecular Orbital Energy | Significantly lowered, enhanced electron affinity [19] | Enhanced electrophilic character |

| Band Gap | Reduced gap, increased reactivity potential [12] | Increased chemical reactivity |

| Dipole Moment | High (estimated 3-5 D) due to polar substituents [22] [23] | Strong intermolecular interactions |

| π-Electron Density | Depleted on pyridine, moderate on benzene [21] [9] | Affects aromatic stacking interactions |

| Charge Distribution | Electron deficiency on aromatic rings, negative on heteroatoms [12] | Favors binding to electron-rich targets |

Conformational Analysis

The conformational behavior of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is governed by the balance between steric interactions, electronic effects, and intermolecular forces. The ether linkage serves as the primary conformational hinge, allowing rotation about the carbon-oxygen bonds and enabling the molecule to adopt various spatial arrangements in response to environmental constraints [15] [17].

Dihedral angle analysis reveals that the preferred conformation deviates significantly from coplanarity between the pyridine and benzene rings. Typical diaryl ethers exhibit dihedral angles of approximately ±30° from coplanar arrangements due to steric repulsion between ortho hydrogen atoms [14] [15]. In this compound, the presence of the trifluoromethyl and cyano substituents introduces additional steric constraints that favor twisted conformations with dihedral angles potentially ranging from 20° to 60° depending on the specific rotational orientation.

The trifluoromethyl group orientation exhibits minimal conformational preference due to the nearly tetrahedral geometry around the carbon center and the relatively small steric profile of the fluorine atoms. This conformational freedom allows the trifluoromethyl group to adopt orientations that minimize steric conflicts with neighboring substituents while maximizing favorable electrostatic interactions [24] [25]. The rotation about the carbon-carbon bond connecting the trifluoromethyl group to the pyridine ring encounters a low energy barrier, estimated at less than 2 kcal/mol.

Crystal structure analysis of related compounds indicates that molecules with similar electronic characteristics tend to adopt non-coplanar conformations in the solid state to optimize intermolecular packing arrangements [13]. The 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile likely exhibits face-to-edge or offset π-π stacking interactions rather than direct face-to-face arrangements due to the electron-deficient nature of both aromatic rings [18]. These packing preferences influence the compound's crystallization behavior and solid-state properties.

The rotational barrier about the ether linkage is estimated to be in the range of 5-10 kcal/mol, typical for diaryl ether systems [17]. This moderate barrier allows for conformational flexibility at physiological temperatures while providing sufficient structural definition for molecular recognition processes. The barrier height varies with the specific dihedral angle, with energy minima occurring at conformations that minimize steric repulsion while maximizing favorable electronic interactions.

Solvent effects significantly influence the conformational preferences of the compound, particularly in polar environments where electrostatic interactions become more pronounced. The high dipole moment of the molecule creates favorable interactions with polar solvents, potentially stabilizing specific conformations through solvation effects [16]. In less polar environments, van der Waals interactions and π-π stacking become more significant factors in determining the preferred molecular geometry.

| Conformational Parameter | Expected Range/Description | Structural Consequences |

|---|---|---|

| Ether Dihedral Angle | ±30° from coplanar (typical for diaryl ethers) [14] [15] | Affects conjugation between aromatic rings |

| Pyridine-Benzene Orientation | Non-coplanar due to steric hindrance [13] | Influences molecular dipole orientation |

| CF₃ Group Orientation | Freely rotating, no preferential orientation [24] [25] | Minimal steric constraint |

| Rotational Barrier | Low barrier (5-10 kcal/mol) [17] | Allows conformational flexibility |

| Intermolecular Stacking | Face-to-edge or offset π-π interactions [18] | Determines crystal packing and solubility |

Structure-Based Design Principles

The structural characteristics of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile establish several key principles for structure-based molecular design that leverage the unique electronic and conformational properties of this scaffold. These design principles emerge from the systematic analysis of the electronic distribution, conformational flexibility, and intermolecular interaction capabilities inherent to the molecular architecture.

Electronic complementarity represents the fundamental design principle governing the interaction potential of this compound with biological targets. The electron-deficient character of both aromatic rings creates an ideal framework for binding to electron-rich protein environments, particularly those containing aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan [26]. The strategic placement of electron-withdrawing substituents generates distinct electrostatic potential surfaces that can engage in favorable interactions with complementary charge distributions on target proteins. This electronic signature enables selective recognition of binding sites that present appropriate electron density patterns.

Conformational optimization utilizes the inherent flexibility of the ether linkage to facilitate induced-fit binding mechanisms. The ability of the molecule to adopt various conformations allows adaptation to different binding pocket geometries without significant energetic penalties [16] [17]. This conformational adaptability is particularly valuable in drug design applications where target selectivity depends on precise geometric complementarity. The moderate rotational barrier about the ether bond provides sufficient flexibility for conformational adjustment while maintaining enough structural definition for specific molecular recognition.

Hydrogen bonding strategy exploits the multiple heteroatoms present in the structure as hydrogen bonding acceptor sites. The pyridine nitrogen, ether oxygen, and cyano nitrogen each contribute distinct hydrogen bonding capabilities with different geometric requirements and binding strengths [27] [14]. The pyridine nitrogen offers the strongest hydrogen bonding potential due to its exposed lone pair, while the ether oxygen provides a more sterically accessible binding site. The cyano nitrogen, despite its strong electron-withdrawing environment, maintains significant hydrogen bonding acceptor capacity due to its linear geometry and high electronegativity.

Lipophilicity balance addresses the challenge of achieving appropriate physicochemical properties for biological applications. The presence of polar substituents (trifluoromethyl and cyano groups) balanced against the aromatic framework creates a molecule with intermediate lipophilicity characteristics [26]. This balance is crucial for membrane permeability and aqueous solubility properties that determine the bioavailability and distribution characteristics of potential pharmaceutical applications. The trifluoromethyl group, in particular, contributes to lipophilicity while enhancing metabolic stability through its resistance to oxidative metabolism.

Metabolic stability enhancement leverages the unique properties of the trifluoromethyl substituent to improve the compound's resistance to enzymatic degradation. The strong carbon-fluorine bonds are highly resistant to cytochrome P450-mediated oxidation, providing protection against the primary metabolic pathway for aromatic compounds [7] [28]. This enhanced stability extends the biological half-life and reduces the formation of potentially toxic metabolites, improving the overall safety profile of compounds based on this scaffold.

Target selectivity optimization utilizes the distinctive electronic signature created by the combination of electron-withdrawing substituents to achieve specific molecular recognition. The unique pattern of electron density distribution distinguishes this scaffold from naturally occurring aromatic compounds, enabling selective binding to engineered or pathological protein conformations [26]. The electron-deficient character is particularly well-suited for targeting proteins with electron-rich binding sites or metal coordination environments.

Synthetic accessibility considerations recognize that the modular structure of the compound allows for systematic structural modifications at each of the key positions. The pyridine and benzene rings can accommodate various substituents to fine-tune electronic properties, while the ether linkage can be modified to alter conformational preferences or introduce additional functional groups [29] [30]. This synthetic flexibility enables the development of compound libraries for structure-activity relationship studies and optimization of specific properties.

| Design Principle | Implementation Strategy | Expected Outcome |

|---|---|---|

| Electronic Complementarity | Match electron-deficient regions to electron-rich targets [26] | Enhanced binding affinity |

| Conformational Control | Use ether flexibility for induced fit binding [16] [17] | Optimized pharmacokinetics |

| Hydrogen Bonding Potential | Exploit CN and pyridine N as H-bond acceptors [27] [14] | Favorable target engagement |

| Lipophilicity Balance | Balance polar (CF₃, CN) and aromatic groups [26] | Appropriate ADME properties |

| Metabolic Stability | CF₃ group enhances resistance to oxidation [7] [28] | Reduced metabolic liability |

| Target Selectivity | Use unique electronic signature for specificity [26] | Minimized off-target effects |